N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca scaffold, which includes three fused rings.
- Attached to this scaffold, we find:
- A benzodioxole group (1,3-benzodioxol-5-ylmethyl) on one side.
- A pyridine group (pyridin-4-ylmethyl) on the other side.
- An imino group (6-imino-11-methyl-2-oxo) within the scaffold.
- A carboxamide group (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide) completing the structure.
- This compound’s intricate architecture suggests potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions it may undergo:
Oxidation: , , and reactions due to its diverse functional groups.
- Common reagents and conditions:
Palladium-catalyzed C-N cross-coupling: for constructing the benzodioxole and pyridine moieties.
Amidation: reactions for the carboxamide group.
- Major products:
- Isomers and regioisomers resulting from different reaction pathways.
Scientific Research Applications
Mechanism of Action
- Likely targets:
Microtubules: Given its structural resemblance to known antitubulin agents.
- Mechanism:
Cell cycle arrest: at the S phase.
- Further studies needed to elucidate precise pathways.
Comparison with Similar Compounds
- Similarity:
Indole-based: compounds with anticancer potential.
- Uniqueness:
- The specific combination of fused rings and functional groups.
- Similar compounds:
3-N-benzo[1,2,5]oxadiazole: and 3-N-2-methylquinoline .
Properties
Molecular Formula |
C27H22N6O4 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22N6O4/c1-16-3-2-10-32-24(16)31-25-20(27(32)35)12-19(23(28)33(25)14-17-6-8-29-9-7-17)26(34)30-13-18-4-5-21-22(11-18)37-15-36-21/h2-12,28H,13-15H2,1H3,(H,30,34) |
InChI Key |
JMYPIJKELTWZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.